molecular formula C15H12BrNO B585793 2-(2-Bromophenyl)-4-phenyl-4,5-dihydrooxazole CAS No. 153233-81-9

2-(2-Bromophenyl)-4-phenyl-4,5-dihydrooxazole

Cat. No. B585793
CAS RN: 153233-81-9
M. Wt: 302.171
InChI Key: VHKCPSPWIFJAKI-UHFFFAOYSA-N
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Description

“2-(2-Bromophenyl)-4-phenyl-4,5-dihydrooxazole” is a complex organic compound. It likely contains a bromophenyl group, a phenyl group, and a dihydrooxazole ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions, including substitution and cyclization .

Scientific Research Applications

  • Catalytic Activities : Half-sandwich cycloruthenated complexes derived from aryloxazolines, including 2-(4-bromophenyl)-4,5-dihydrooxazole, show promising catalytic activity in nitroarene reduction. This indicates potential applications in catalysis (Jia et al., 2016).

  • Antimicrobial and Antifungal Activities : Certain derivatives, such as 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles, exhibit significant antimicrobial and antifungal activity. This suggests potential uses in pharmaceuticals (Safonov & Panasenko, 2022).

  • Anti-Inflammatory Applications : Compounds with a 2-(2-arylphenyl)benzoxazole structure, synthesized using 2-(2-bromophenyl)benzoxazole, show selective inhibition of the COX-2 enzyme, indicating potential anti-inflammatory applications (Seth et al., 2014).

  • Antiprotozoal Activity : Derivatives like 2-amino-4-(p-bromophenyl)-oxazole have shown in vitro antiprotozoal activity against pathogens such as Giardia lamblia and Trichomonas vaginalis, suggesting their potential in treating protozoal infections (Carballo et al., 2017).

  • Coordination Chemistry and Molecular Structures : Studies on the synthesis and characterization of various derivatives, like 4,5-dihydrooxazoles and benzoxazoles, provide insights into their coordination chemistry and molecular structures. This knowledge is crucial for their application in material science and molecular engineering (Pailloux et al., 2011).

properties

IUPAC Name

2-(2-bromophenyl)-4-phenyl-4,5-dihydro-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO/c16-13-9-5-4-8-12(13)15-17-14(10-18-15)11-6-2-1-3-7-11/h1-9,14H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHKCPSPWIFJAKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(O1)C2=CC=CC=C2Br)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20658800
Record name 2-(2-Bromophenyl)-4-phenyl-4,5-dihydro-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20658800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromophenyl)-4-phenyl-4,5-dihydrooxazole

CAS RN

153233-81-9
Record name 2-(2-Bromophenyl)-4-phenyl-4,5-dihydro-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20658800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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